

Pasodacigib: A Technical Guide to Target Identification and Validation

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Compound of Interest

Compound Name: Pasodacigib

Cat. No.: B15573272

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Abstract

Pasodacigib (BAY 2862789) is an investigational small molecule inhibitor targeting Diacylglycerol Kinase Alpha (DGK α), a critical regulator of immune cell function and oncogenic signaling. This document provides an in-depth technical overview of the target identification and validation of **pasodacigib**, summarizing key preclinical data, outlining detailed experimental methodologies, and visualizing the core signaling pathways and experimental workflows.

Introduction

Diacylglycerol Kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. The alpha isoform, DGK α , is highly expressed in T lymphocytes and various cancer cells. In the tumor microenvironment, DGK α is implicated in promoting T-cell anergy and contributing to immune evasion.[1] Furthermore, DGK α activity supports cancer cell proliferation and survival through modulation of key oncogenic pathways.[2][3][4] **Pasodacigib** has emerged as a potent and selective inhibitor of DGK α , with the potential for a dual mechanism of action: directly targeting tumor cells and enhancing anti-tumor immunity.[2]

Target Identification

The primary molecular target of **pasodacigib** has been identified as Diacylglycerol Kinase Alpha (DGK α). This was determined through a series of biochemical and cellular assays designed to assess its inhibitory activity and selectivity.

Biochemical Potency

The inhibitory potency of **pasodacigib** against DGK α was quantified, yielding a pIC50 of 9.3. This corresponds to a half-maximal inhibitory concentration (IC50) of approximately 0.5 nM, indicating high potency at the enzymatic level.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) |
|-------------|--------------|-------------|-------|-----------|
| Pasodacigib | DGK α | Biochemical | 9.3 | ~0.5 |

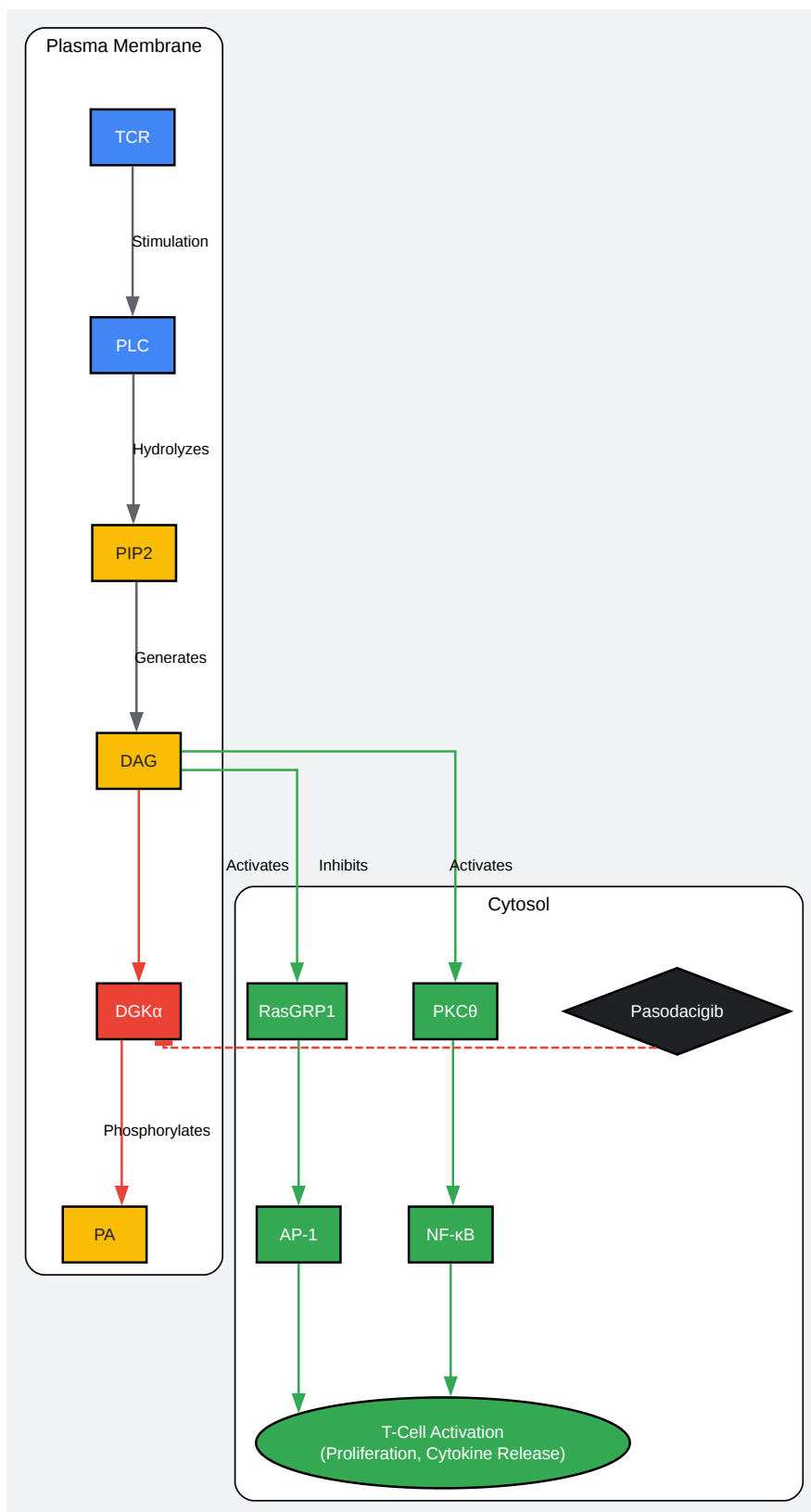
Table 1: Biochemical Potency of **Pasodacigib** against DGK α .

Signaling Pathway

Pasodacigib exerts its effects by inhibiting DGK α , thereby modulating downstream signaling pathways in both immune and cancer cells.

T-Cell Activation Pathway

In T-cells, T-cell receptor (TCR) stimulation leads to the production of DAG. DGK α terminates this signal by converting DAG to PA. By inhibiting DGK α , **pasodacigib** sustains DAG signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.

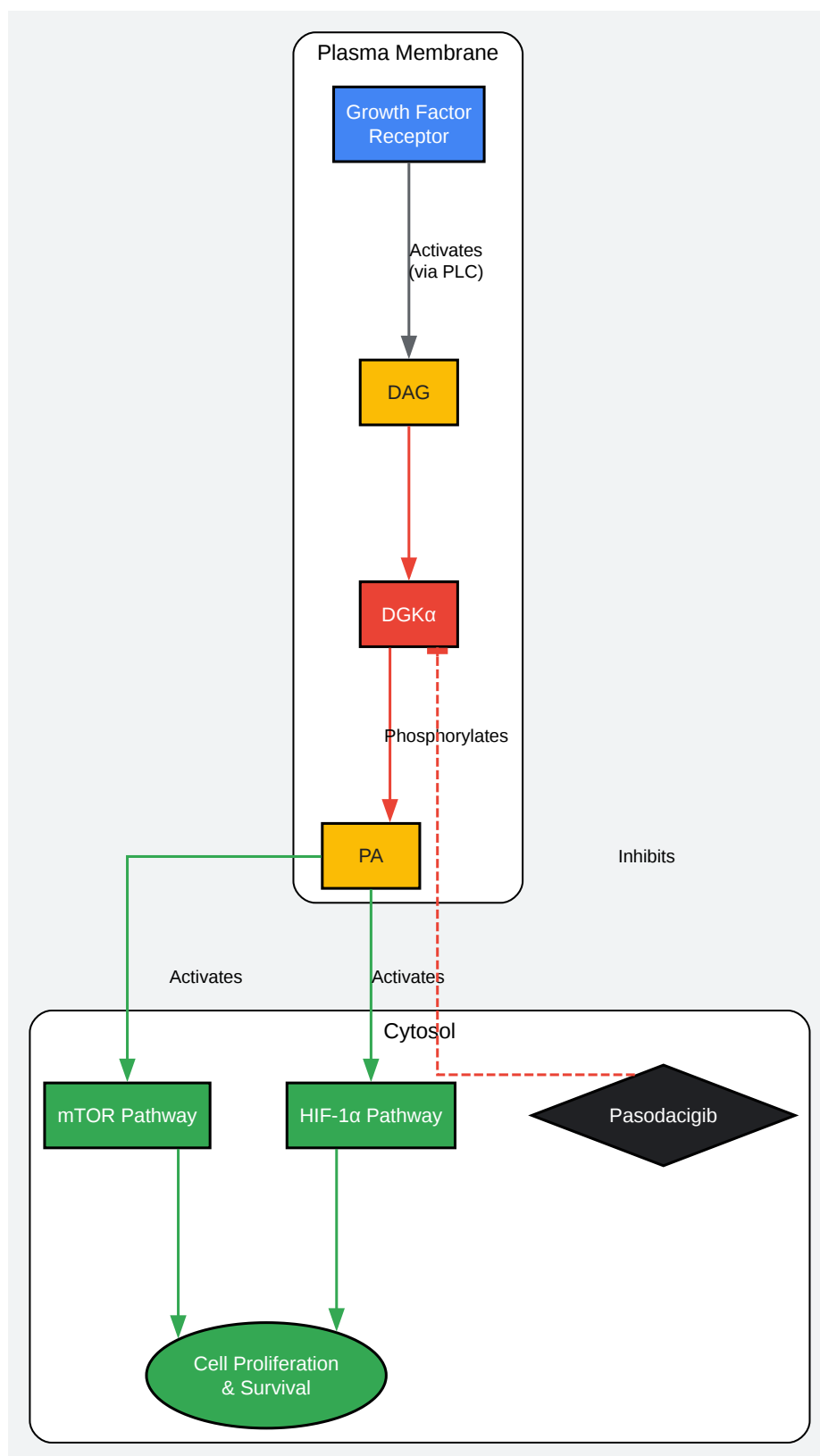


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Pasodacigib's effect on the T-cell activation signaling pathway.

Cancer Cell Signaling Pathway

In cancer cells, DGK α and its product, PA, are involved in activating pro-survival and proliferative pathways such as the mTOR and HIF-1 α pathways. Inhibition of DGK α by **pasodacigib** can lead to the suppression of these pathways, resulting in reduced tumor growth and survival.

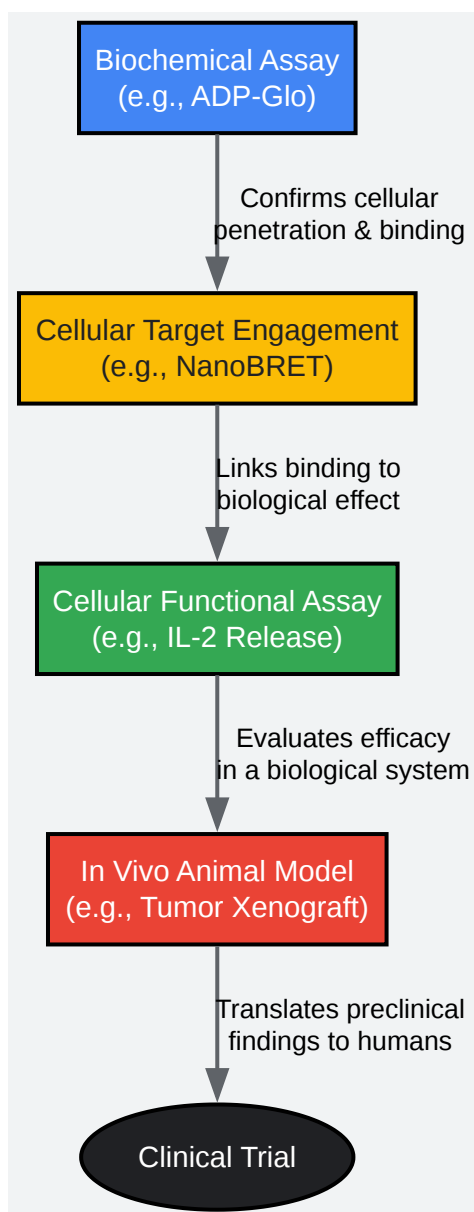


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Pasodacigib's impact on key oncogenic signaling pathways.

Target Validation Experimental Workflow

The validation of DGK α as the target of **pasodacigib** follows a multi-step experimental workflow, progressing from in vitro biochemical assays to cellular and in vivo models.



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A generalized workflow for target identification and validation.

Detailed Experimental Protocols

The following are representative protocols for the key assays used in the target validation of a DGK α inhibitor like **pasodacigib**.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human DGK α enzyme
- Substrate: Diacylglycerol (DAG)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- **Pasodacigib** (or test compound)
- Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of **pasodacigib** in DMSO.
- Add 5 μ L of the DGK α enzyme solution to each well of the assay plate.
- Add 2.5 μ L of the **pasodacigib** dilution or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding 2.5 μ L of a solution containing DAG and ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and deplete the remaining ATP by adding 5 μ L of ADP-Glo™ Reagent.

- Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **pasodacigib** and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.^[5]

Materials:

- HEK293 cells
- Plasmid encoding DGK α fused to NanoLuc® luciferase
- Transfection reagent
- NanoBRET™ fluorescent tracer specific for DGK α
- **Pasodacigib** (or test compound)
- Opti-MEM™ I Reduced Serum Medium
- 384-well white assay plates

Procedure:

- Transfect HEK293 cells with the DGK α -NanoLuc® fusion plasmid.
- After 24 hours, harvest the cells and resuspend them in Opti-MEM™.

- Dispense the cell suspension into the wells of the assay plate.
- Add the NanoBRET™ tracer to all wells.
- Add serial dilutions of **pasodacigib** or DMSO to the wells.
- Incubate the plate for 2 hours at 37°C in a CO2 incubator.
- Add Nano-Glo® Substrate to generate the luminescent signal.
- Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
- Calculate the NanoBRET™ ratio and determine the cellular IC50 value, which reflects the displacement of the tracer by **pasodacigib**.

Cellular Functional Assay: T-Cell Activation (IL-2 Release)

This assay assesses the functional consequence of DGKα inhibition by measuring the production of Interleukin-2 (IL-2), a key cytokine in T-cell activation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
- T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)
- **Pasodacigib** (or test compound)
- RPMI-1640 medium supplemented with 10% FBS
- Human IL-2 ELISA kit
- 96-well cell culture plates

Procedure:

- Plate the PBMCs or Jurkat cells in the 96-well plate.
- Pre-treat the cells with serial dilutions of **pasodacigib** or DMSO for 1 hour.
- Stimulate the cells with anti-CD3/anti-CD28 antibodies.
- Incubate for 24-48 hours at 37°C in a CO2 incubator.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-2 in the supernatant using the ELISA kit according to the manufacturer's instructions.
- Plot the IL-2 concentration against the **pasodacigib** concentration to determine the EC50 (effective concentration for 50% of maximal response).

Conclusion

The identification and validation of DGK α as the primary target of **pasodacigib** are supported by robust biochemical and cellular data. Its high potency and dual mechanism of action, targeting both cancer cell signaling and T-cell-mediated immunity, position **pasodacigib** as a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of DGK α inhibitors. Further in vivo studies and clinical trials are essential to fully elucidate the therapeutic potential of **pasodacigib** in oncology.

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